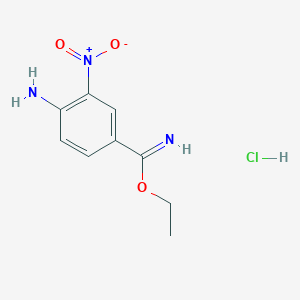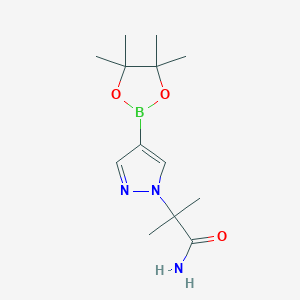
Decahydronaphthalene-2-carbonyl chloride
Overview
Description
Decahydronaphthalene-2-carbonyl chloride is a chemical compound with the CAS Number: 165378-13-2 . It has a molecular weight of 200.71 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code is 1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2 .Chemical Reactions Analysis
Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.71 . More detailed physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
Hydrocarbon Transformation and Catalysis
Decalin has been studied in the context of chemical reactions and catalysis, which might be relevant to understanding the reactivity and potential applications of Decahydronaphthalene-2-carbonyl chloride. For instance, studies have explored the dehydrogenation of decalin under various conditions, leading to products like naphthalene through processes that could be relevant to the chemical transformations involving this compound (Cataldo, 2000).
Polymer Science
Decalin and related compounds have been used in the synthesis and characterization of new materials, such as aromatic polyesters containing cardo decahydronaphthalene groups. These materials exhibit interesting properties like good solubility in various organic solvents and high thermal stability, which could be relevant for applications of this compound in material science and polymer chemistry (Honkhambe et al., 2010).
Environmental Science
Research on decalin also touches on environmental science, particularly in the context of biodegradation and environmental impact. Studies on the aerobic biotransformation of decalin by Rhodococcus spp. provide insights into the microbial degradation pathways of hydrocarbons, which could be relevant for understanding the environmental fate and biodegradability of this compound and related compounds (Kirkwood et al., 2008).
Chemical Kinetics and Reaction Mechanisms
The study of decalin's autoignition characteristics and chemical kinetics, as well as its use in developing surrogate models for fuels, can provide valuable insights into the reaction mechanisms and kinetics that might also apply to this compound. Such research can inform the understanding of combustion processes, stability, and reactivity of related compounds (Wang et al., 2018).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as the decarboxylative borylation process that replaces carboxylic acids with boronate esters, might have implications for the synthesis and functionalization of this compound. Such methodologies could open new pathways for creating boron-containing derivatives of decahydronaphthalene compounds, which have potential applications in drug discovery and material science (Li et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Decahydronaphthalene-2-carbonyl chloride is a complex organic compoundCarbonyl chloride groups are known to be highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
Carbonyl chlorides are known to be reactive electrophiles that can undergo nucleophilic substitution reactions . In a biological context, this could involve reaction with nucleophilic sites on biomolecules, leading to modifications that could alter their function .
Biochemical Pathways
Given the reactivity of the carbonyl chloride group, it is plausible that this compound could interfere with a variety of biochemical processes through non-specific interactions .
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Given the reactivity of the carbonyl chloride group, it is plausible that this compound could cause cellular damage through non-specific interactions with biomolecules .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to pH and the presence of nucleophilic substances . Furthermore, its lipophilic nature could influence its solubility and distribution in different environments .
Biochemical Analysis
Biochemical Properties
Decahydronaphthalene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules . Additionally, this compound can form covalent bonds with proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of metabolites and an accumulation of substrates. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo phase II metabolic reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . The localization of this compound to specific organelles can influence its biochemical properties and cellular effects .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDICQZVHFZVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165378-13-2 | |
| Record name | decahydronaphthalene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)


![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)

![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)



